4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a benzothiazole moiety, a piperidine ring, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . The piperidine ring is then introduced via a Mannich reaction, where the benzothiazole derivative reacts with formaldehyde and a secondary amine . The final step involves the sulfonylation of the piperidine nitrogen and the attachment of the diethylbenzene sulfonamide group, which can be achieved using sulfonyl chlorides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and Mannich reactions, as well as the use of automated systems for the sulfonylation steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution: The sulfonamide groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it inhibits enzymes like dihydroorotase and DNA gyrase by binding to their active sites, thereby preventing their normal function . This inhibition can lead to the disruption of essential biological processes in bacteria, contributing to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds like 2-(1,3-benzothiazol-2-yl)piperidine and 4-(1,3-benzothiazol-2-yl)benzamide.
Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole.
Uniqueness
4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of a benzothiazole moiety with a piperidine ring and sulfonamide groups. This unique structure imparts specific chemical and biological properties that are not found in simpler benzothiazole or sulfonamide derivatives .
Properties
CAS No. |
606082-97-7 |
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Molecular Formula |
C22H27N3O4S3 |
Molecular Weight |
493.7 g/mol |
IUPAC Name |
4-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N3O4S3/c1-3-24(4-2)31(26,27)18-9-11-19(12-10-18)32(28,29)25-15-13-17(14-16-25)22-23-20-7-5-6-8-21(20)30-22/h5-12,17H,3-4,13-16H2,1-2H3 |
InChI Key |
DFUNREQWDOYTTA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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